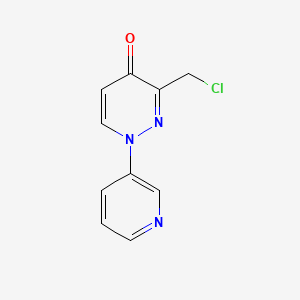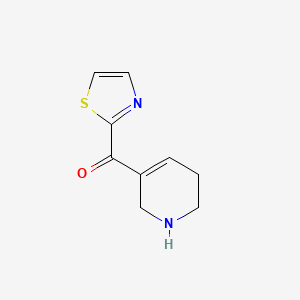
5-(Methylsulfonyl)pyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)pyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with methylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
5-(Methylsulfonyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-(Methylsulfonyl)pyridine-2,3-diamine has several scientific research applications, including:
作用機序
The mechanism of action of 5-(Methylsulfonyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their activity . Additionally, the methylsulfonyl group can participate in various chemical interactions, contributing to the compound’s overall biological effects .
類似化合物との比較
Similar Compounds
Pyridine-2,3-diamine: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
5-(Methylthio)pyridine-2,3-diamine: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in reactivity and applications.
Uniqueness
5-(Methylsulfonyl)pyridine-2,3-diamine is unique due to the presence of both amino groups and a methylsulfonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
特性
分子式 |
C6H9N3O2S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
5-methylsulfonylpyridine-2,3-diamine |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) |
InChIキー |
FCYZOXJFSCMFEH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(N=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)



![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)








